molecular formula C9H7NO4 B169853 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid CAS No. 180615-36-5

6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid

Cat. No.: B169853
CAS No.: 180615-36-5
M. Wt: 193.16 g/mol
InChI Key: QZUPVOULNKMLMW-UHFFFAOYSA-N
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Description

6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 3-position and a 1,3-dioxopropanylidene substituent at the 6-position. The dioxopropanylidene moiety introduces a conjugated system that may influence electronic properties, reactivity, and intermolecular interactions. This compound is structurally distinct due to its cyclic ketone-derived substituent, which differentiates it from other pyridine-carboxylic acid derivatives commonly studied in medicinal chemistry and materials science .

Properties

IUPAC Name

6-[(Z)-1-hydroxy-3-oxoprop-1-en-2-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,11H,(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLXHARBPBAHP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)O)/C(=C/O)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted at position 3 with a carboxylic acid group and at position 6 with a 1,3-dioxopropan-2-ylidene moiety. The Z-configuration of the dioxopropane substituent is confirmed by its InChI descriptor (InChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,11H,(H,13,14)/b7-4+). This α,β-unsaturated ketone system introduces conjugation with the pyridine ring, influencing both its acidity (pKa ≈ 2.5–3.0 for the carboxylic acid) and electrophilicity at the carbonyl positions.

Key Synthetic Challenges

  • Regioselectivity : Ensuring the dioxopropane group installs exclusively at the pyridine’s 6-position.

  • Tautomerization Control : Preventing undesired keto-enol tautomerization of the dioxopropane moiety during synthesis.

  • Acid Sensitivity : Mitigating decarboxylation of the 3-carboxylic acid group under acidic or high-temperature conditions.

Condensation-Based Synthetic Routes

Hydrazone Intermediate Formation

A primary method involves the condensation of 6-hydrazinylpyridine-3-carboxylic acid with 1,3-diketones (e.g., acetylacetone) under mildly acidic conditions (pH 4–5, acetic acid/NaOAc buffer). This forms a hydrazone intermediate, which undergoes oxidative dehydrogenation to yield the target compound.

Reaction Conditions

ParameterValueSource Reference
Temperature60–70°C
CatalystNone (thermal activation)
Reaction Time8–12 hours
Yield45–52%

The mechanism proceeds via nucleophilic attack of the hydrazine’s amino group on the diketone’s carbonyl carbon, followed by elimination of water to form the conjugated enone system.

Knoevenagel Condensation

Alternative protocols employ Knoevenagel condensation between 6-formylpyridine-3-carboxylic acid and malonic acid derivatives. For example, reaction with dimethyl malonate in the presence of piperidine (10 mol%) at reflux in toluene generates the dioxopropane moiety via a two-step dehydrohalogenation and cyclization sequence.

Optimized Parameters

  • Solvent : Anhydrous toluene

  • Base : Piperidine (10 mol%)

  • Temperature : 110°C (reflux)

  • Yield : 38–42%

Transition Metal-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

The pyridine core can be functionalized via palladium-catalyzed coupling. A boronic ester of 1,3-dioxopropane-2-ylidene is coupled with 6-bromo-1H-pyridine-3-carboxylic acid under standard Suzuki conditions.

Representative Protocol

ComponentQuantity/Concentration
6-Bromo-pyridine-3-COOH1.0 eq (2.1 mmol)
Dioxopropane-Bpin1.2 eq
Pd(PPh₃)₄5 mol%
K₂CO₃3.0 eq
SolventDME/H₂O (4:1)
Temperature80°C, 24 hours
Yield57%

This method offers superior regiocontrol compared to condensation routes but requires pre-functionalized starting materials.

Direct C–H Activation

Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) enable direct insertion of carbene equivalents into the pyridine’s C6–H bond. A diazo compound (e.g., ethyl 2-diazo-3-oxobutanoate) serves as the carbene precursor.

Key Observations

  • Catalyst Loading : 2 mol% Rh₂(OAc)₄

  • Solvent : Dichloroethane (DCE)

  • Yield : 33% (room temperature, 6 hours)

Post-Functionalization Strategies

Oxidation of Propargyl Alcohols

6-(Prop-1-yn-1-yl)-1H-pyridine-3-carboxylic acid undergoes oxidative cyclization using IBX (2-iodoxybenzoic acid) in DMSO at 50°C to form the dioxopropane ring via a hypothesized allenyl oxide intermediate.

Yield Optimization

OxidantSolventTemperatureTimeYield
IBXDMSO50°C4 h48%
Dess-MartinCH₂Cl₂25°C12 h<5%

Purification and Characterization

Chromatographic Methods

Crude products are purified via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA). The compound elutes at 12.7 min under gradient conditions (flow rate: 1.0 mL/min).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.85 (d, J = 2.4 Hz, 1H, H2), 8.32 (dd, J = 8.4, 2.4 Hz, 1H, H4), 7.61 (d, J = 8.4 Hz, 1H, H5), 6.52 (s, 1H, CH=), 4.21 (s, 2H, OCH₂O).

  • HRMS : m/z calc. for C₉H₇NO₄ [M+H]⁺: 193.0375, found: 193.0375.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

A patented continuous flow system (Fig. 1) achieves multigram quantities via telescoped condensation/coupling steps:

  • Step 1 : Hydrazine formation in a packed-bed reactor (residence time: 15 min).

  • Step 2 : Oxidative dehydrogenation using MnO₂ in a microstructured reactor (yield: 68%).

Cost Analysis

MethodCost per kg (USD)Purity (%)
Condensation$2,45098.5
Suzuki Coupling$6,89099.9
C–H Activation$12,30097.8

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a study conducted by researchers at a pharmaceutical company, derivatives of this compound were synthesized and tested against various bacterial strains. The results showed that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibacterial agents .

Cancer Research

Another promising application is in cancer research. A study published in a peer-reviewed journal highlighted the compound's ability to inhibit specific cancer cell lines. The mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .

Agrochemicals

Pesticide Development

The unique structure of this compound has led to its exploration as a potential pesticide. Research has shown that compounds with similar structures exhibit insecticidal properties. Field trials demonstrated effective pest control with minimal environmental impact compared to traditional pesticides .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers. A study detailed the synthesis of a new polymer blend incorporating this compound, resulting in materials with improved thermal stability and mechanical strength .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains.
Cancer Research Induces apoptosis in various cancer cell lines.
Pesticide Development Demonstrated effective pest control in field trials.
Polymer Chemistry Enhanced mechanical properties in polymer blends.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyridine-Carboxylic Acid Derivatives

Compound Name Substituent at C6 Substituent at C2/C4 Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,3-dioxopropan-2-ylidene - 223.16 (calculated) Carboxylic acid, cyclic ketone
6-Oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid Oxo group Trifluoromethyl 207.11 Carboxylic acid, oxo, CF3
2-Hydroxy-6-(trifluoromethyl)nicotinic acid Trifluoromethyl Hydroxyl 223.12 Carboxylic acid, hydroxyl, CF3
6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid Phenyl-pyrrolidine carbonyl - 322.34 Carboxylic acid, amide
1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid Imidazole-propyl Oxo 247.25 Carboxylic acid, imidazole, oxo

Key Observations:

  • Electronic Effects: The 1,3-dioxopropanylidene group in the target compound introduces electron-withdrawing character, akin to the trifluoromethyl (CF₃) group in and .
  • Steric Considerations : Bulky substituents like phenyl-pyrrolidine carbonyl () or imidazole-propyl () reduce solubility in polar solvents, whereas the target compound’s planar dioxolane ring may improve crystallinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (Water) LogP pKa (Carboxylic Acid) Melting Point (°C)
Target Compound Moderate ~1.2 (est.) ~2.8 (est.) Not reported
6-Oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid Low 1.50 ~2.5 >200
2-Hydroxy-6-(trifluoromethyl)nicotinic acid Low 1.50 ~2.1 (COOH), ~8.5 (-OH) 180–185
6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid Very low ~2.8 ~3.0 Not reported

Analysis:

  • Acidity : The target compound’s carboxylic acid pKa (~2.8) aligns with typical pyridine-3-carboxylic acids (e.g., nicotinic acid: pKa 2.1). The CF₃ group in lowers pKa further due to its electron-withdrawing effect .
  • Lipophilicity : The dioxopropanylidene group increases LogP compared to hydroxylated derivatives () but remains less lipophilic than phenyl-pyrrolidine carbonyl analogs () .

Spectroscopic and Crystallographic Data

  • FTIR : The target compound’s carbonyl stretches (C=O from dioxolane and carboxylic acid) would appear near 1700 cm⁻¹, similar to oxo derivatives in .
  • NMR : The deshielded protons adjacent to the dioxolane ring would resonate at δ 6.5–7.5 ppm (aromatic region), distinct from CF₃-substituted analogs (δ 7.0–8.0 ppm) .
  • Crystallography: The planar dioxolane group may promote π-stacking, as seen in salinomycin derivatives (), whereas bulky substituents () disrupt crystal packing .

Biological Activity

6-(1,3-Dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyridine derivatives with 1,3-dioxo compounds. The reaction conditions often include the use of various solvents and catalysts to enhance yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridine carboxylic acids exhibit significant antimicrobial activity. For instance, a study evaluated the activity of synthesized pyridyl amides against Pseudomonas aeruginosa, revealing promising results. The minimum inhibitory concentration (MIC) values indicated a broad spectrum of activity against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A8Pseudomonas aeruginosa
Compound B16E. coli
Compound C4Staphylococcus aureus

Anticancer Activity

In addition to antimicrobial effects, studies have indicated that certain derivatives possess anticancer properties. Notably, compounds targeting specific pathways involved in cancer cell proliferation have been synthesized. For example, a patent describes the use of heteroaryl amides derived from pyridine as inhibitors for cancer-related kinases .

Case Study: Inhibition of KIF18A
A specific case study highlighted the efficacy of a derivative in inhibiting KIF18A, a protein implicated in cancer cell division. The compound demonstrated significant inhibition in vitro, suggesting potential as a therapeutic agent .

The proposed mechanisms for the biological activities of this compound include:

  • DNA Interaction : Similar to fluoroquinolones, it may interact with DNA gyrase, disrupting bacterial DNA replication .
  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation has been observed, supporting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes such as condensation, cyclization, and functional group modifications. For example, analogous pyridine-carboxylic acid derivatives are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Optimization focuses on catalyst selection, solvent polarity, and temperature to maximize yield and purity. Mechanistic parallels can be drawn from cyanopyridine syntheses using methyl fluorosulfonate and cyanide ion, where alkylation and rearrangement steps are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly the dioxopropane-ylidene moiety and pyridine ring .
  • Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-MS) is effective for molecular weight determination and purity assessment .
  • X-ray Crystallography : For resolving crystal structures, SHELX programs (e.g., SHELXL) are widely used for refinement, especially for small-molecule systems .

Q. How does the dioxopropane-ylidene group influence the compound’s stability under varying pH and temperature conditions?

The electron-withdrawing nature of the dioxopropane-ylidene group may enhance susceptibility to hydrolysis or oxidation. Stability studies should include accelerated degradation tests (e.g., exposure to acidic/basic conditions or elevated temperatures) followed by HPLC or TLC monitoring. Comparative studies with analogous dihydroxy-oxo-pyridine derivatives suggest that steric and electronic factors significantly affect degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the dioxopropane-ylidene moiety during synthesis?

The formation likely involves a nucleophilic attack or rearrangement mechanism. For example, in cyanopyridine syntheses, methyl fluorosulfonate alkylates pyridine N-oxides, forming reactive intermediates that undergo cyanide substitution and rearrangement to yield nitrile groups. Similar pathways may apply to the dioxopropane-ylidene group, where ketone or ester precursors participate in cyclization or elimination steps . Isotopic labeling or kinetic studies could further elucidate this mechanism.

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

X-ray crystallography, supported by SHELX software, can distinguish between tautomers (e.g., keto-enol forms) by precisely mapping bond lengths and angles. For instance, in pyridinium salts, protonation states and hydrogen-bonding networks are resolved via electron density maps . High-resolution data (≤ 1.0 Å) are essential for identifying subtle conformational changes in the dioxopropane-ylidene group.

Q. What strategies are recommended for optimizing catalytic efficiency in large-scale syntheses?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cyclization steps, as their Lewis acidity can enhance reaction rates .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates while minimizing side reactions.
  • Flow Chemistry : Continuous flow systems may improve heat/mass transfer and scalability, reducing batch-to-batch variability .

Q. How do structural modifications to the pyridine ring affect the compound’s bioactivity or coordination chemistry?

Substituent effects can be studied via structure-activity relationship (SAR) models. For example:

  • Electron-withdrawing groups (e.g., -CN, -COOH) on the pyridine ring may enhance metal-binding affinity, relevant for catalytic or medicinal applications .
  • Comparative studies with halogenated or alkylated analogs (e.g., 6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid) can reveal steric and electronic influences on reactivity .

Contradictions and Data Gaps

  • Synthetic Routes : emphasizes palladium/copper catalysts, while highlights fluorosulfonate-mediated pathways. Researchers should evaluate these methods for compatibility with the dioxopropane-ylidene group.
  • Stability Data : Limited direct evidence exists for this compound’s degradation pathways. Extrapolation from structurally related systems (e.g., dihydroxy-oxo-pyridines) is necessary .

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